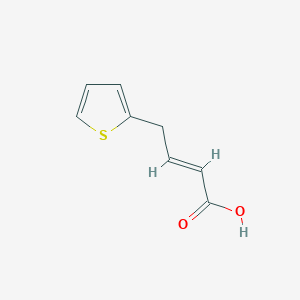

(2E)-4-(Thiophen-2-yl)but-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(E)-4-thiophen-2-ylbut-2-enoic acid |

InChI |

InChI=1S/C8H8O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h1-2,4-6H,3H2,(H,9,10)/b5-1+ |

InChI Key |

WCMPAPQQMHZLMV-ORCRQEGFSA-N |

Isomeric SMILES |

C1=CSC(=C1)C/C=C/C(=O)O |

Canonical SMILES |

C1=CSC(=C1)CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2e 4 Thiophen 2 Yl but 2 Enoic Acid

Retrosynthetic Analysis and Key Disconnections for the Thiophen-2-yl-Butenoic Acid System

A retrosynthetic analysis of (2E)-4-(Thiophen-2-yl)but-2-enoic acid reveals several logical disconnections. The most apparent disconnection is at the carbon-carbon double bond, which points to olefination reactions as a primary synthetic strategy. This leads to two key synthons: a two-carbon electrophile containing the carboxylic acid functionality (or a precursor) and a two-carbon nucleophile derived from the thiophene (B33073) ring, or vice versa.

A primary retrosynthetic route involves disconnecting the C2-C3 double bond, suggesting precursors such as 2-thiopheneacetaldehyde and a two-carbon component that can introduce the carboxylic acid group. This approach is central to methods like the Horner-Wadsworth-Emmons and Wittig reactions.

Alternatively, a disconnection at the C3-C4 bond could be envisioned, which might involve the coupling of a thiophene-containing fragment with a four-carbon chain already possessing the butenoic acid structure. However, the former C2-C3 disconnection is more common in practice.

Another viable retrosynthetic approach is based on condensation reactions, such as the Knoevenagel condensation. This strategy also points towards 2-thiopheneacetaldehyde as a key intermediate, which would react with a compound containing an active methylene (B1212753) group, like malonic acid, to form the desired product.

Classical and Contemporary Approaches to α,β-Unsaturated Carboxylic Acid Synthesis

The synthesis of α,β-unsaturated carboxylic acids is a well-established area of organic chemistry, with several reliable methods that can be adapted for the preparation of this compound.

Olefination Strategies (e.g., Horner-Wadsworth-Emmons, Wittig Reaction Pathways)

Olefination reactions are among the most powerful tools for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent examples.

The Horner-Wadsworth-Emmons reaction is a widely used method that typically provides excellent (E)-selectivity for the formation of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. rsc.orgwikipedia.orgnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, this would involve the reaction of 2-thiopheneacetaldehyde with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. enamine.netwikipedia.org The resulting phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.org

| Reactants | Base | Solvent | Product | Stereoselectivity |

| 2-Thiopheneacetaldehyde, Triethyl phosphonoacetate | NaH, NaOEt, or other suitable bases | THF, DMF, or other aprotic solvents | Ethyl (2E)-4-(thiophen-2-yl)but-2-enoate | Predominantly (E) |

The subsequent hydrolysis of the resulting ethyl ester under acidic or basic conditions yields this compound.

The Wittig reaction is another cornerstone of olefination chemistry. wikipedia.orglibretexts.orgmasterorganicchemistry.com It utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.org To synthesize the target acid, 2-thiopheneacetaldehyde would be reacted with a stabilized ylide, such as (carboxymethylidene)triphenylphosphorane or its corresponding ester ylide. Stabilized ylides generally favor the formation of the (E)-alkene. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com While effective, a drawback of the Wittig reaction is the often-difficult separation of the product from the triphenylphosphine oxide byproduct.

| Reactants | Base | Solvent | Product | Stereoselectivity |

| 2-Thiopheneacetaldehyde, (Carbethoxymethylene)triphenylphosphorane | NaH, n-BuLi, or other strong bases | THF, Ether | Ethyl (2E)-4-(thiophen-2-yl)but-2-enoate | Predominantly (E) |

Knoevenagel Condensation Variants

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org A particularly relevant variant for the synthesis of α,β-unsaturated carboxylic acids is the Doebner modification . wikipedia.orgorganic-chemistry.org This method involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a catalytic amount of piperidine. wikipedia.orgbu.edu The reaction proceeds through a condensation followed by decarboxylation to yield the α,β-unsaturated carboxylic acid directly. organic-chemistry.org Applying this to the target molecule, 2-thiopheneacetaldehyde would be reacted with malonic acid.

| Reactants | Catalyst/Solvent | Product |

| 2-Thiopheneacetaldehyde, Malonic acid | Pyridine/Piperidine | This compound |

This method is often advantageous as it can be a one-pot synthesis directly to the final acid, avoiding the ester hydrolysis step required in the olefination strategies.

Palladium-Catalyzed Cross-Coupling Reactions Leading to Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to synthesize key precursors for this compound. For instance, a Heck reaction could potentially be used to couple a 2-halothiophene with an acrylate (B77674) derivative. mdpi.comresearchgate.net The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. A possible route could involve the reaction of 2-bromothiophene (B119243) with ethyl acrylate. However, controlling the position of the double bond and achieving the desired butenoic acid structure can be challenging with this direct approach.

A more practical application of palladium catalysis would be in the synthesis of the precursor, 2-thiopheneacetaldehyde. This can be achieved through various methods, including the palladium-catalyzed formylation of a thiophene derivative.

Stereoselective Synthesis of the (E)-Isomer

In the Horner-Wadsworth-Emmons reaction , the use of stabilized phosphonate ylides, such as that derived from triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. rsc.orgwikipedia.org The reaction intermediates are able to equilibrate, leading to the preferential formation of the trans-oxaphosphetane, which then collapses to the (E)-alkene. rsc.org Factors such as the steric bulk of the aldehyde and the reaction temperature can further influence the (E)-selectivity. wikipedia.org

Similarly, in the Wittig reaction , the use of stabilized ylides (those containing an electron-withdrawing group adjacent to the carbanion) also generally leads to the predominant formation of the (E)-alkene. wikipedia.org The stability of the ylide allows for equilibration of the diastereomeric betaine or oxaphosphetane intermediates, favoring the pathway to the more stable (E)-product.

The Doebner modification of the Knoevenagel condensation also typically yields the thermodynamically more stable (E)-isomer as the major product. The reaction conditions, particularly the use of pyridine as a solvent, facilitate the formation of the trans-configured product.

Green Chemistry Principles in Synthetic Route Design for Thiophene Derivatives

The application of green chemistry principles to the synthesis of thiophene derivatives, including this compound, aims to reduce the environmental impact of the chemical processes.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. youtube.com In this context, the Doebner-Knoevenagel condensation can be considered to have a good atom economy as it directly forms the carboxylic acid with the loss of only carbon dioxide and water. In contrast, the Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and is often difficult to recycle, thus lowering the atom economy. The Horner-Wadsworth-Emmons reaction offers an improvement over the Wittig reaction in this regard, as the phosphate byproduct is of lower molecular weight and is more easily removed.

The use of greener solvents is another important aspect. Traditional organic solvents like THF and DMF, often used in olefination reactions, have environmental and health concerns. Research into performing these reactions in more benign solvents, such as water or ionic liquids, is an active area. For instance, aqueous Wittig reactions have been developed. wikipedia.org Solvent-free conditions, where the reactants are ground together, have also been explored for Wittig and Knoevenagel reactions, significantly reducing solvent waste. enamine.netwikipedia.org

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of a base in the Knoevenagel condensation, for example, is preferable to the stoichiometric use of reagents. Palladium-catalyzed reactions, while using a precious metal, are highly efficient, allowing for low catalyst loadings.

Furthermore, the development of biocatalytic methods offers a promising green alternative for the synthesis of α,β-unsaturated carboxylic acids and their precursors. rsc.orgrsc.org Enzymes can operate under mild conditions (aqueous media, ambient temperature and pressure) and often exhibit high chemo-, regio-, and stereoselectivity. For example, carboxylic acid reductases can be used to produce aldehydes from carboxylic acids, which can then be used in subsequent olefination reactions. nih.gov

Reactivity and Mechanistic Investigations of 2e 4 Thiophen 2 Yl but 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions Across the α,β-Unsaturated System

The conjugated system in (2E)-4-(Thiophen-2-yl)but-2-enoic acid is a prime site for addition reactions. The polarization of the double bond by the adjacent carboxylic acid group facilitates the addition of both nucleophiles and electrophiles, leading to a variety of saturated and functionalized derivatives.

Michael Addition Chemistry

The α,β-unsaturated carbonyl moiety in this compound makes it an excellent Michael acceptor. quora.com This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Commonly employed nucleophiles for the Michael addition include soft nucleophiles such as thiolates and amines. acs.org The reaction with thiols, known as the thio-Michael addition, is particularly efficient due to the high nucleophilicity of the thiolate anion. ualberta.canih.govnih.gov Similarly, primary and secondary amines can add to the β-position to form β-amino acid derivatives. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. acs.org

Table 1: Michael Addition Reactions of α,β-Unsaturated Carbonyl Compounds

| Nucleophile | Product Type | General Reaction Conditions |

| Thiols | β-Thioether carboxylic acid | Base catalyst (e.g., triethylamine), polar solvent |

| Amines | β-Amino carboxylic acid | Often proceeds without a catalyst, polar solvent |

| Enolates | 1,5-Dicarbonyl compound | Strong base (e.g., LDA), aprotic solvent |

Halogenation and Hydrohalogenation Mechanisms

The double bond in the butenoic acid chain can undergo electrophilic addition with halogens (halogenation) and hydrogen halides (hydrohalogenation).

In the case of halogenation, for instance with bromine (Br₂), the reaction proceeds through a cyclic bromonium ion intermediate. chemtube3d.comdocbrown.infomasterorganicchemistry.comchemguide.co.uklibretexts.org The π-electrons of the alkene attack one of the bromine atoms, displacing a bromide ion and forming a three-membered ring. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the anti-face, leading to the formation of a vicinal dihalide with anti-stereochemistry.

Hydrohalogenation, the addition of a hydrogen halide such as HBr, typically follows Markovnikov's rule. However, in the case of this compound, the electron-withdrawing effect of the carboxylic acid group deactivates the double bond towards electrophilic attack and can influence the regioselectivity of the addition. The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. The halide ion then attacks the carbocation to give the final product. The stability of the carbocation formed determines the regiochemical outcome.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Butenoic Acid Moiety

The α,β-unsaturated system of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. buchler-gmbh.comchemistrysteps.com The electron-withdrawing carboxylic acid group activates the double bond, making it more reactive towards electron-rich dienes. nih.gov

While the thiophene (B33073) ring itself can sometimes participate as the diene component in Diels-Alder reactions, this usually requires high pressures or specific substitution patterns to overcome its aromatic stability. researchgate.netrsc.orgresearchtrends.netresearchgate.netmasterorganicchemistry.com In the case of this compound, the butenoic acid moiety is the more likely participant as the dienophile. The reaction with a conjugated diene would lead to the formation of a substituted cyclohexene (B86901) derivative. The stereochemistry of the substituents on the newly formed six-membered ring is controlled by the concerted nature of the Diels-Alder reaction.

Derivatization Strategies via the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that allows for a wide array of derivatization strategies, including the formation of esters and amides, as well as reduction and oxidation reactions.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common choice. khanacademy.orgnih.gov This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. khanacademy.org

Amidation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). adichemistry.com These reagents facilitate the formation of an amide bond under mild conditions.

Table 2: Common Esterification and Amidation Methods for Cinnamic Acid Analogs

| Reaction | Reagents | Typical Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous conditions, often with a catalytic amount of DMF |

| Amidation via Acyl Chloride | Acyl Chloride, Amine, Base (e.g., Pyridine) | Anhydrous, aprotic solvent |

| EDC Coupling | Carboxylic Acid, Amine, EDC, HOBt/DMAP | Aprotic solvent (e.g., DMF, DCM), room temperature |

Reduction and Oxidation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. quora.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.orglibretexts.org Importantly, LiAlH₄ can selectively reduce the carboxylic acid without affecting the carbon-carbon double bond of the α,β-unsaturated system, yielding (2E)-4-(thiophen-2-yl)but-2-en-1-ol.

The oxidation of this compound can proceed at two main sites: the carbon-carbon double bond and the thiophene ring. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can lead to the oxidative cleavage of the double bond, resulting in the formation of thiophene-2-carbaldehyde (B41791) and glyoxylic acid. ualberta.canih.govdoubtnut.comyoutube.comnih.gov Under milder conditions, dihydroxylation of the double bond may occur.

The sulfur atom in the thiophene ring is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding sulfoxide (B87167) and sulfone. acs.orgoup.com The reactivity of the thiophene ring towards oxidation can be influenced by the substituents present.

Thiophene Ring Reactivity: Substitutions and Transformations

The thiophene ring in this compound is an electron-rich aromatic system, which makes it susceptible to electrophilic aromatic substitution reactions. However, the presence of the (2E)-but-2-enoic acid substituent at the 2-position significantly influences this reactivity. The vinyl group and the carboxylic acid function as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. This deactivation is a consequence of the reduced electron density in the ring, making it less nucleophilic.

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to proceed under harsher conditions than those required for simple thiophenes. The directing effect of the substituent at the 2-position generally favors substitution at the C5 position, and to a lesser extent, the C4 position. The C5 position is electronically favored due to the resonance stabilization of the intermediate sigma complex.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | (2E)-4-(5-Bromo-thiophen-2-yl)but-2-enoic acid |

| Nitration | HNO₃/H₂SO₄ | (2E)-4-(5-Nitro-thiophen-2-yl)but-2-enoic acid |

| Acylation | Acyl chloride/AlCl₃ | (2E)-4-(5-Acyl-thiophen-2-yl)but-2-enoic acid |

Beyond substitution, the thiophene ring can undergo other transformations. For instance, oxidation of the sulfur atom can lead to the formation of thiophene-S-oxides, which are highly reactive intermediates. wikipedia.org These can then participate in cycloaddition reactions. Furthermore, under specific catalytic conditions, the thiophene ring can be opened, a process relevant in hydrodesulfurization processes in the petroleum industry. rroij.com

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

The multifaceted structure of this compound allows it to participate in a variety of catalytic transformations, either as a substrate undergoing modification or as a precursor to a ligand for a metal catalyst.

As a substrate, the alkene portion of the but-2-enoic acid chain is susceptible to catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, the carbon-carbon double bond can be selectively reduced to yield 4-(Thiophen-2-yl)butanoic acid, while leaving the aromatic thiophene ring intact. This selective transformation is valuable for synthesizing saturated carboxylic acids from unsaturated precursors.

Furthermore, the thiophene ring itself can be a handle for cross-coupling reactions. For instance, after conversion of the thiophene to a thienylboronic acid or a stannane (B1208499) derivative, it could potentially participate in Suzuki or Stille coupling reactions, respectively, to form more complex molecules. While specific examples for this compound are not extensively documented, this is a common strategy for functionalizing thiophene derivatives.

The potential of this compound as a ligand precursor in organometallic chemistry is an area of interest. The carboxylic acid group can be modified to create a chelating ligand. For example, conversion to an amide or ester with a coordinating group could result in a bidentate or tridentate ligand. The sulfur atom of the thiophene ring can also coordinate to certain transition metals. uea.ac.uk Thienyl-containing ligands have been explored in the synthesis of novel organometallic complexes with potential applications in catalysis. uea.ac.uk

Table 2: Potential Catalytic Transformations Involving this compound

| Transformation Type | Catalytic System | Potential Product | Role of this compound |

| Catalytic Hydrogenation | H₂, Pd/C | 4-(Thiophen-2-yl)butanoic acid | Substrate |

| Heck Reaction | Pd catalyst, base | Arylated or vinylated derivatives | Substrate (alkene moiety) |

| Ligand Synthesis | Multi-step synthesis | Thienyl-containing chelating ligand | Ligand Precursor |

The development of new catalytic systems utilizing ligands derived from this compound could lead to catalysts with unique electronic and steric properties, potentially influencing the selectivity and efficiency of various organic transformations.

Advanced Spectroscopic and Structural Elucidation of 2e 4 Thiophen 2 Yl but 2 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of (2E)-4-(Thiophen-2-yl)but-2-enoic acid in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The expected ¹H NMR spectrum would feature distinct signals for the thiophene (B33073) ring protons, the vinylic protons of the butenoic acid chain, and the methylene (B1212753) protons. The protons on the thiophene ring (H-3', H-4', H-5') typically appear in the aromatic region (~6.9-7.4 ppm). The vinylic protons (H-2 and H-3) would show a characteristic coupling constant (J) of approximately 15-16 Hz, which is diagnostic for the (E)- or trans-configuration of the double bond. The methylene protons (H-4) would appear as a doublet coupled to the adjacent vinylic proton.

The ¹³C NMR spectrum would complement this data, showing distinct resonances for the carboxylic carbon, the four unique carbons of the thiophene ring, and the four carbons of the butenoic acid side chain.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| 1 (COOH) | ~12.0 (broad s) | ~172 |

| 2 (CH) | ~5.8-6.0 (d, J ≈ 15.6 Hz) | ~122 |

| 3 (CH) | ~7.3-7.5 (dt, J ≈ 15.6, 6.8 Hz) | ~145 |

| 4 (CH₂) | ~3.7-3.9 (d, J ≈ 6.8 Hz) | ~35 |

| 2' (C-Thiophene) | - | ~142 |

| 3' (CH-Thiophene) | ~6.95 (d, J ≈ 3.6 Hz) | ~125 |

| 4' (CH-Thiophene) | ~6.98 (t, J ≈ 4.0 Hz) | ~127 |

| 5' (CH-Thiophene) | ~7.20 (d, J ≈ 5.2 Hz) | ~124 |

While 1D NMR provides foundational data, 2D-NMR techniques are essential for assembling the complete molecular puzzle and confirming stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Key correlations would be observed between the vinylic protons H-2 and H-3, and between the vinylic proton H-3 and the methylene protons H-4. Additionally, couplings between the adjacent protons on the thiophene ring (H-3'/H-4' and H-4'/H-5') would confirm their positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons directly to their attached carbons. This would unambiguously assign the carbon signals for C-2, C-3, C-4, and the three protonated carbons of the thiophene ring (C-3', C-4', C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

H-2 to the carbonyl carbon C-1 and the methylene carbon C-4.

H-4 to the thiophene ring carbons C-2' and C-3'.

H-3' to C-2', C-4', and C-5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for confirming stereochemistry and preferred conformations. acs.org A strong NOESY cross-peak between the vinylic protons H-2 and H-3 would provide definitive proof of the (E)-configuration. Furthermore, correlations between the methylene protons (H-4) and the H-3' proton of the thiophene ring would help determine the preferred rotational conformation around the C4-C2' single bond. acs.org

The single bond connecting the butenoic acid chain to the thiophene ring (C4-C2') is subject to restricted rotation. This rotation can be slow on the NMR timescale, potentially leading to distinct signals for different rotational isomers (rotamers) at low temperatures.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups.

For this compound, the most prominent feature in the FT-IR spectrum is related to the carboxylic acid group. In the solid state, these groups typically form strong intermolecular hydrogen-bonded dimers, resulting in a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretch of the conjugated acid appears as a strong, sharp band around 1700-1680 cm⁻¹.

Other key vibrations include the C=C stretching of the alkene bond and the thiophene ring, which appear in the 1630-1400 cm⁻¹ region. iosrjournals.org The C-H stretching vibrations for the thiophene ring and the vinyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. researchgate.net A key diagnostic peak for the (E)-configuration is the strong out-of-plane C-H bending (wagging) mode of the trans-disubstituted alkene, which typically appears around 970 cm⁻¹. The characteristic C-S stretching modes of the thiophene ring can be observed in the 860-630 cm⁻¹ range. iosrjournals.org

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| O-H stretch (H-bonded dimer) | 2500-3300 | Very Broad, Strong |

| C-H stretch (Thiophene/Vinyl) | 3100-3000 | Medium |

| C-H stretch (Methylene) | 2950-2850 | Medium |

| C=O stretch (Conjugated Acid) | 1700-1680 | Very Strong |

| C=C stretch (Alkene) | ~1630 | Medium-Strong |

| C=C stretch (Thiophene Ring) | 1530-1350 | Multiple, Medium |

| C-H out-of-plane bend (trans-Alkene) | ~970 | Strong |

| C-S stretch (Thiophene Ring) | 860-630 | Medium-Weak |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses the thiophene ring, the double bond, and the carbonyl group, is expected to give rise to strong absorption bands in the ultraviolet region. nii.ac.jp

The primary absorption band corresponds to a π → π* electronic transition of the conjugated system. For similar chromophores, this results in a strong absorption maximum (λ_max). acs.org The λ_max for this compound is predicted to be in the range of 300-340 nm. The position and intensity of this band are sensitive to the planarity of the molecule and the solvent environment. Increased planarity enhances π-orbital overlap, leading to a bathochromic (red) shift to longer wavelengths. acs.org The electronic structure of a substituted thiophene is heavily dependent on the type and position of its substituents, with 2-substituted thiophenes generally showing stronger conjugation with the ring than 3-substituted ones. nii.ac.jp

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive and detailed picture of the molecular structure in the solid state. researchgate.net This technique would yield precise bond lengths, bond angles, and torsion angles, offering unequivocal confirmation of the (E)-stereochemistry of the double bond.

Mass Spectrometry (HRMS) for Fragment Analysis and Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous determination of its elemental formula (C₉H₈O₂S).

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide insight into the molecule's structure and stability. nih.gov The fragmentation pattern of this compound is expected to show several characteristic cleavage pathways.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu Another significant fragmentation pathway for this molecule would involve cleavage of the C4-C2' bond, which is allylic to the double bond and benzylic-like to the thiophene ring. This would lead to the formation of a stable thiophenylmethyl cation (C₅H₅S⁺) at m/z 97. Other potential fragments could arise from the loss of water (H₂O, M-18) or carbon dioxide (CO₂, M-44) following rearrangement.

Predicted Key Fragments in Mass Spectrometry

| m/z (Predicted) | Fragment Ion | Proposed Loss from Molecular Ion (M) |

|---|---|---|

| 184 | [C₉H₈O₂S]⁺• | Molecular Ion |

| 167 | [C₉H₇OS]⁺ | •OH |

| 139 | [C₈H₇S]⁺ | •COOH |

| 97 | [C₅H₅S]⁺ | •C₄H₃O₂ (Thiophenylmethyl cation) |

Theoretical and Computational Studies of 2e 4 Thiophen 2 Yl but 2 Enoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for studying the electronic and structural properties of thiophene (B33073) derivatives. mdpi.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron density, and other properties.

The electronic character of (2E)-4-(Thiophen-2-yl)but-2-enoic acid is defined by its extended π-conjugated system, which includes the thiophene ring, the vinylic double bond, and the carbonyl group. This conjugation facilitates the delocalization of π-electrons across the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO : Represents the ability to donate an electron. For conjugated systems like this, the HOMO is typically localized on the electron-rich regions, such as the thiophene ring and the C=C double bond.

LUMO : Represents the ability to accept an electron. The LUMO is often distributed over the electron-deficient acrylic acid moiety.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a significant parameter. A small energy gap suggests high polarizability, lower kinetic stability, and higher chemical reactivity. DFT calculations are routinely used to compute these orbital energies and predict reactivity. nih.gov

From these orbital energies, various quantum chemical descriptors can be calculated to predict global reactivity.

Illustrative Quantum Chemical Descriptors (Based on a Representative Acrylic Acid) Note: The following data is a general example to illustrate the types of parameters calculated in a typical DFT study and does not represent specific values for this compound.

| Parameter | Value (eV) | Description |

| EHOMO | -4.191 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.354 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.545 | Indicates chemical reactivity and stability |

| Hardness (η) | 2.772 | Measures resistance to change in electron distribution |

| Chemical Potential (µ) | -1.418 | Represents the escaping tendency of an electron |

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state (TS) geometries, and calculate the activation energies (energy barriers) associated with each step.

For instance, in reactions involving similar butenoic acid derivatives, such as the Michael addition of thiols, computational studies have been used to confirm the regioselectivity of the reaction. researchgate.net The proposed mechanism, which involves a highly ordered transition state, can be supported by the calculated enthalpy and entropy of activation. researchgate.net Similarly, for reactions like cycloadditions or cyclocondensations involving thiophene rings, DFT is used to model the entire reaction pathway, ruling out less favorable routes and confirming the structure of the final products. nih.gov

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can then be used to validate both the computational model and the experimental structure.

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies seen in Infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretch, C=C bend) can be achieved. mdpi.com

Electronic Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths in a UV-Visible spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can:

Explore Conformational Landscapes : By simulating the molecule's movement, MD can identify the most stable conformations (rotational isomers) and the energy barriers between them. This is particularly relevant for the rotation around the C-C single bonds in the butenoic acid chain.

Simulate Solvent Effects : MD can explicitly model the interactions between the solute molecule and surrounding solvent molecules, providing a more realistic understanding of its behavior in solution compared to the gas-phase calculations often performed with DFT.

QSAR/QSPR Approaches for Structure-Reactivity Relationships (Theoretical Framework)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models aim to correlate a molecule's structural or physicochemical properties with its biological activity or a specific chemical property, like reactivity. Computational descriptors are at the heart of these models.

A study on the reactivity of structurally related (E)-4-aryl-4-oxo-2-butenoic acid arylamides provides a clear framework. researchgate.net In that work, researchers measured the rate constants for the addition of a thiol nucleophile and found statistically significant linear correlations between the reaction rates and computationally derived parameters. Specifically, the rate of reaction was successfully correlated with:

Hammett substituent constants : An empirical measure of a substituent's electron-donating or -withdrawing effect.

LUMO energies : A quantum chemical descriptor. A lower LUMO energy indicates a better electron acceptor, leading to a faster reaction with a nucleophile. researchgate.net

This approach demonstrates how computational chemistry can be used to build predictive models for the reactivity of a series of related compounds.

Computational Design of Novel Derivatives with Predicted Reactivity

The insights gained from theoretical studies can guide the rational design of novel derivatives with enhanced or tailored properties. Building on the principles of QSAR and FMO theory, new molecules can be designed in silico before any synthetic work is undertaken.

For example, if the goal is to increase the reactivity of this compound toward nucleophiles, one could computationally screen a library of derivatives. By adding various electron-withdrawing substituents to the thiophene ring, one would predict a lowering of the LUMO energy. researchgate.net The derivatives with the lowest calculated LUMO energies would be identified as the most promising candidates for synthesis, saving significant time and resources. This strategy is widely used in drug discovery and materials science to design molecules with desired electronic properties. nih.gov

Biochemical and Molecular Interaction Studies of 2e 4 Thiophen 2 Yl but 2 Enoic Acid in Vitro and Cell Free Systems

Enzyme Inhibition/Activation Studies with Isolated Systems

Thiophene (B33073) derivatives have been widely explored as inhibitors of various enzymes. The sulfur atom in the thiophene ring can enhance drug-receptor interactions, including through hydrogen bonding. nih.gov

Kinetic studies on various thiophene derivatives have revealed their potential to inhibit a range of enzymes with varying mechanisms and potencies. For instance, certain thiophene-based compounds have been identified as effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives demonstrated their inhibitory activity against both AChE and BChE, with Kᵢ values in the micromolar range. rawdatalibrary.net Specifically, N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide was the most potent AChE inhibitor with a Kᵢ of 19.88 ± 3.06 µM, while 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone showed the highest inhibition of BChE with a Kᵢ of 13.72 ± 1.12 µM. rawdatalibrary.net

Another study focusing on (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives identified them as competitive inhibitors of human AChE, as determined by Lineweaver-Burk plot analysis. researchgate.net Furthermore, thiophene-2-sulfonamide (B153586) derivatives have been investigated as inhibitors of lactoperoxidase (LPO). nih.gov In this study, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) exhibited competitive inhibition with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM. nih.gov

Thiophene-2-carboxylic acids have also been identified as potent inhibitors of HCV NS5B polymerase. nih.gov The inhibitory activities of these and other thiophene derivatives are summarized in the table below.

| Compound Class | Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value |

|---|---|---|---|

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Acetylcholinesterase (AChE) | Not Specified | Kᵢ = 19.88 ± 3.06 µM |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Butyrylcholinesterase (BChE) | Not Specified | Kᵢ = 13.72 ± 1.12 µM |

| (2E)-3-(Aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives | Acetylcholinesterase (AChE) | Competitive | Not Specified |

| Thiophene-2-sulfonamide derivatives | Lactoperoxidase (LPO) | Competitive | IC₅₀ = 3.4 nM, Kᵢ = 2 ± 0.6 nM |

| 2-(Thiophen-2-yl)-1H-indole derivatives | HIV-1 Reverse Transcriptase | Not Specified | IC₅₀ = 2.93 nM - 7.48 nM |

| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B Polymerase | Not Specified | Potent Inhibition |

Molecular docking studies have been instrumental in elucidating the potential binding modes of thiophene derivatives within the active sites of various enzymes. These studies consistently highlight the importance of the thiophene ring in establishing key interactions. For instance, docking analyses of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives with AChE, BChE, and glutathione (B108866) S-transferase (GST) revealed significant interactions within the enzyme active sites. rawdatalibrary.netresearchgate.net The docked compounds were stabilized through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

Similarly, molecular docking of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-ones in the binding pocket of AChE was performed to predict their binding affinities. researchgate.net Docking studies of novel thieno[2,3-b]thiophene (B1266192) derivatives with dihydrofolate reductase (DHFR) of Candida albicans and rhomboid protease of E. coli also demonstrated significant hydrogen bonding, hydrophobic, and Van der Waals interactions. mdpi.com In another example, docking of 2-(thiophen-2-yl)-1H-indoles into the active site of HIV-1 reverse transcriptase confirmed their binding through ring-stacking and hydrogen bond interactions. nih.gov

| Compound Class | Enzyme | Key Interactions | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Glutathione S-transferase (GST) | Hydrogen bonding, π-π stacking, hydrophobic interactions | -9.7 |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Butyrylcholinesterase (BChE) | Hydrogen bonding, π-π stacking, hydrophobic interactions | -9.4 |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding, π-π stacking, hydrophobic interactions | -9.3 |

| Thiophene-2-carboxamide derivatives | 2AS1 protein | Hydrogen bond with Pro 145 | -8.1675 |

Receptor Binding Profiling on Purified Receptors

The thiophene moiety is often used as a bioisosteric replacement for phenyl rings in the design of receptor ligands. nih.gov This substitution can improve physicochemical properties and binding affinity. nih.gov For example, a study on thiophene bioisosteres of potent GluN2B selective NMDA receptor antagonists showed that the replacement of a benzene (B151609) ring with a thiophene ring was well-tolerated by the NMDA receptor. One such thiophene derivative displayed a Kᵢ value of 26 nM for the GluN2B receptor.

Modulatory Effects on Specific Biochemical Pathways (e.g., Fatty Acid Metabolism) in Cell Lysates

While specific studies on the effect of (2E)-4-(Thiophen-2-yl)but-2-enoic acid on biochemical pathways in cell lysates are not available, the metabolism of thiophene-containing drugs has been a subject of interest. The metabolic pathways of these drugs can influence their efficacy and potential for toxicity. acs.org Cytochrome P450 enzymes are known to metabolize the thiophene ring, potentially leading to the formation of reactive metabolites. researchgate.netacs.org The metabolism of thiophene-containing compounds can proceed via S-oxidation or epoxidation. acs.org

Investigation of Molecular Targets and Mechanism of Action at the Cellular Level (e.g., Specific Protein Interactions, Organelle Localization in Cell Lines)

The diverse biological activities reported for thiophene derivatives suggest a multitude of potential molecular targets at the cellular level. derpharmachemica.com For instance, some thiophene derivatives have been shown to modulate the expression of inflammatory cytokines. nih.gov One study found that a 2-aminothiophene derivative, in association with platelet-derived extracellular vesicles, could reduce pneumonia in a mouse model of acute lung injury. nih.gov Another study on thiazolo-thiophene derivatives in an asthma model demonstrated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy (Non-Clinical Context)

Structure-activity relationship (SAR) studies on various classes of thiophene derivatives have provided valuable insights into the structural features required for their biological activities. nih.gov The thiophene ring is considered a "privileged" pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

In many SAR studies, the thiophene ring is used as a bioisosteric replacement for a monosubstituted phenyl ring, which can lead to improved metabolic stability and binding affinity. nih.gov The position of substituents on the thiophene ring, as well as the nature of the substituents themselves, can significantly influence the biological activity. For example, in a series of thiophene-thiazole derivatives, the nature and position of substituents on the thiophene ring were found to be crucial for their antibacterial activity.

The acrylic acid moiety in this compound is also an important structural feature. The conjugated system formed by the thiophene ring and the acrylic acid group can influence the molecule's electronic properties and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are often critical for binding to biological targets.

No Published Research Found for "this compound" in Specified Applications

Following a comprehensive search of scientific databases and publicly available literature, no specific research findings, data, or articles were identified for the chemical compound "this compound" within the requested contexts of materials science and catalysis research.

The user-specified outline requires detailed, scientifically accurate information on the utilization of this specific compound in:

Polymer Synthesis

Organic Electronics and Photonics (OLEDs, OFETs, Solar Cells)

Homogeneous/Heterogeneous Catalysis

Asymmetric Catalysis

Metal-Organic Frameworks (MOFs)

While the broader class of thiophene derivatives, particularly those containing carboxylic acid functional groups, are extensively studied for these applications, there is no available evidence to suggest that "this compound" has been specifically employed or characterized for these purposes. The thiophene motif is a critical building block in many functional polymers and organic electronic materials, and carboxylic acid groups are common linkers for creating metal-organic frameworks and ligands for catalytic systems. nih.govunl.edu

However, generating an article based on the general properties of related compounds would be speculative and would not adhere to the strict instruction to focus solely on "this compound." To maintain scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be produced. Further research would be required to synthesize and characterize this specific compound to determine its properties and potential applications in these fields.

Applications in Materials Science and Catalysis Research

Sensor Development Based on (2E)-4-(Thiophen-2-yl)but-2-enoic acid Derivatives

Extensive searches of scientific literature and research databases did not yield specific studies on the development of sensors based on derivatives of this compound. While the broader class of thiophene-containing compounds is widely investigated for sensor applications due to their favorable electronic and photophysical properties, research explicitly utilizing the this compound scaffold for this purpose could not be identified.

Thiophene (B33073) derivatives, in general, are recognized for their potential in creating chemosensors that can detect a variety of analytes, including metal ions and anions, often through fluorescence or colorimetric changes. dtu.dkdtu.dkx-mol.net However, the specific synthetic routes from this compound to functional sensor molecules, and the subsequent detailed research findings on their performance, are not documented in the available literature. Therefore, data tables and detailed research findings for this specific compound and its derivatives in sensor development cannot be provided.

Environmental Transformation and Degradation Mechanisms of 2e 4 Thiophen 2 Yl but 2 Enoic Acid Academic Perspective

Photolytic Degradation Pathways and Byproduct Identification

Photolytic degradation, or photolysis, is a key process for the transformation of organic compounds in the environment, driven by the absorption of light energy. For (2E)-4-(Thiophen-2-yl)but-2-enoic acid, photolysis is expected to occur via direct absorption of UV radiation by the thiophene (B33073) ring and the conjugated system of the butenoic acid chain, or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.

Research on the photocatalytic degradation of various thiophene derivatives shows that the thiophene ring is susceptible to photo-oxidation. acs.orgresearchgate.net The rate of this degradation has been correlated with the compound's maximum UV absorption wavelength (λmax), where a higher λmax can lead to higher chemical activity under UV irradiation. acs.orgacs.org Studies involving the degradation of thiophene through ionizing radiation, which generates hydroxyl radicals similar to indirect photolysis, identified several transformation products. researchgate.net These findings suggest that the primary photolytic attack on the thiophene moiety of this compound would likely result in oxidation of the sulfur atom and hydroxylation of the ring. Subsequent reactions could lead to ring-opening.

The conjugated double bond in the butenoic acid side chain is also a chromophore that can absorb light, making it susceptible to photo-induced reactions, including cis-trans isomerization and oxidation. The ultimate photolytic degradation of the parent compound could lead to mineralization, forming carbon dioxide and sulfate. researchgate.net

A list of potential photolytic byproducts, inferred from the degradation of related thiophene compounds, is presented below.

| Potential Byproduct | Plausible Formation Pathway | Reference Compound |

| (2E)-4-(1-oxido-thiophen-2-yl)but-2-enoic acid | Oxidation of the sulfur atom in the thiophene ring. researchgate.net | Thiophene |

| (2E)-4-(hydroxy-thiophen-2-yl)but-2-enoic acid isomers | Hydroxylation of the thiophene ring by hydroxyl radicals. researchgate.net | Thiophene |

| Acetic Acid | Cleavage and oxidation of the butenoic acid side chain. researchgate.net | Thiophene |

| Oxalic Acid | Ring-opening of the thiophene moiety. researchgate.net | Thiophene |

| Sulfate (SO₄²⁻) | Complete oxidation of the sulfur atom. researchgate.net | Thiophene |

Microbial Metabolism and Biotransformation Pathways in Model Systems

Microbial degradation is a critical pathway for the removal of organic compounds from the environment. The biotransformation of this compound would likely proceed through pathways known to degrade both aromatic hydrocarbons and fatty acids. Certain bacterial strains, such as those from the genus Rhodococcus, have been shown to utilize thiophene derivatives with carboxylic acid side chains (e.g., thiophene-2-carboxylic acid) as their sole source of carbon and energy. nih.gov In these processes, the compound is degraded with the sulfur atom being quantitatively converted to sulfate. nih.gov

Two primary metabolic routes can be postulated for this compound:

Side-Chain Degradation: The butenoic acid side chain could be metabolized via pathways analogous to fatty acid β-oxidation. This would involve initial saturation of the double bond, followed by sequential removal of two-carbon units.

Thiophene Ring Attack: The degradation could be initiated by microbial oxidation of the thiophene ring. This often involves dioxygenase enzymes that hydroxylate the ring, leading to the formation of catechols or similar intermediates, which are then susceptible to ring cleavage.

In some cases, the degradation of thiophene and its derivatives occurs via co-metabolism, where the breakdown of the compound is facilitated by the presence of a primary growth substrate. oup.com For instance, the biodegradation of thiophene has been observed in the presence of primary substrates like benzene (B151609) and toluene. oup.com

| Microorganism Type | Observed Transformation on Thiophene Derivatives | Reference Compound(s) |

| Rhodococcus sp. | Utilization as a sole carbon and energy source; conversion of sulfur to sulfate. nih.gov | Thiophene-2-carboxylic acid, 5-methyl-thiophene-2-carboxylic acid |

| Groundwater Microorganisms | Co-metabolism in the presence of primary substrates like benzene and toluene. oup.com | Thiophene, Benzothiophene |

Abiotic Hydrolysis and Oxidation Mechanisms in Environmental Matrices

In addition to photolysis and microbial action, this compound can undergo abiotic degradation through hydrolysis and oxidation in environmental matrices like soil and water.

Hydrolysis: The carboxylic acid functional group is generally stable and does not undergo hydrolysis under typical environmental pH conditions (pH 4-9). Significant hydrolysis of carboxylic acid derivatives typically occurs with esters or amides, which are not present in the parent compound. britannica.com Therefore, hydrolysis is not considered a major degradation pathway for this compound itself.

Oxidation: Abiotic oxidation is likely a more significant degradation mechanism. The molecule has two main sites susceptible to attack by environmental oxidants such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•): the thiophene ring and the carbon-carbon double bond. acs.orggoogle.com

Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is electron-rich and can be readily oxidized. longdom.org Atmospheric oxidation of thiophene by nitrate radicals has been shown to be a rapid process that can lead to the formation of secondary aerosols containing organosulfates and sulfonates. nih.govacs.org

Double Bond Oxidation: The C=C double bond in the butenoic acid chain is susceptible to attack by oxidants like ozone and hydroxyl radicals. libretexts.org This can lead to oxidative cleavage of the bond, resulting in the formation of smaller, more oxidized molecules such as aldehydes and carboxylic acids. google.com

Mechanistic Studies of Transformation Products and Their Formation Kinetics

The kinetics of environmental degradation reactions describe the rate at which a compound is transformed. While specific kinetic data for this compound are unavailable, studies on analogous compounds indicate that its degradation would likely follow pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the compound.

Photodegradation Kinetics: The photocatalytic oxidation of thiophene has been shown to be a first-order reaction, with an apparent rate constant of 0.5047 h⁻¹ under specific experimental conditions. researchgate.net The reactivity and degradation rate of thiophene derivatives are influenced by their chemical structure and thermodynamic stability. acs.org

Oxidation Kinetics: The kinetics of thiophene oxidation by various chemical species have been investigated. The liquid-phase oxidation of thiophene with hydrogen peroxide over a catalyst has been reported to follow pseudo-first-order kinetics with respect to the thiophene concentration. researchgate.net The gas-phase reaction of thiophene with nitrate radicals (NO₃•), a key nighttime atmospheric oxidant, is extremely fast, with a calculated atmospheric lifetime of approximately 2.6 minutes under typical conditions. acs.org

These findings suggest that this compound is likely to be non-persistent in environments where sunlight and reactive oxygen species are abundant. The formation of transformation products would proceed via mechanisms involving radical addition to the double bond or the thiophene ring, followed by oxidation, hydroxylation, and potential ring cleavage.

| Degradation Process | Kinetic Parameter | Value / Observation | Reference Compound |

| Photocatalytic Oxidation | Apparent Rate Constant (k) | 0.5047 h⁻¹ | Thiophene researchgate.net |

| Liquid-Phase Oxidation | Reaction Order | Pseudo-first-order toward thiophene | Thiophene researchgate.net |

| Gas-Phase NO₃• Oxidation | Atmospheric Lifetime | ~2.6 minutes | Thiophene acs.org |

Future Directions and Emerging Research Avenues for 2e 4 Thiophen 2 Yl but 2 Enoic Acid

Exploration of Novel Synthetic Methodologies

Traditional synthesis routes for thiophene (B33073) derivatives, such as the Paal-Knorr and Gewald reactions, have been foundational. nih.govderpharmachemica.com However, the future of synthesizing (2E)-4-(Thiophen-2-yl)but-2-enoic acid and its analogs lies in developing more efficient, selective, and sustainable methods.

A primary area of exploration is the advancement of C-H bond functionalization . mdpi.comacs.org Direct arylation and other C-H activation techniques could streamline synthesis by allowing for the direct coupling of precursors, eliminating the need for pre-functionalized starting materials like halogenated thiophenes. mdpi.comorganic-chemistry.org This approach enhances atom economy and reduces synthetic steps. Another promising frontier is the direct carboxylation of the thiophene ring using CO2 . acs.orgmdpi.com Recent studies have demonstrated Ag(I)-catalyzed and palladium-catalyzed C-H carboxylation of thiophene derivatives, offering a greener route to introduce the carboxylic acid functionality. acs.orgmdpi.comacs.org

Furthermore, metal-catalyzed heterocyclization of functionalized alkynes presents a modern alternative for constructing the thiophene ring itself, often with high regioselectivity. researchgate.netmdpi.com These methods, which can be poisoned by sulfur's strong coordinating properties, are seeing renewed interest due to advances in organometallic catalysis. mdpi.com

| Methodology | Description | Potential Advantage |

| Direct C-H Arylation | Palladium-catalyzed coupling of aryl halides directly with the thiophene C-H bond. organic-chemistry.org | Reduces pre-functionalization steps, improving atom economy. |

| C-H Carboxylation | Transition-metal-catalyzed incorporation of CO2 to form a carboxylic acid group. acs.orgresearchgate.net | Utilizes a renewable C1 source (CO2), enhancing sustainability. |

| Alkyne Heterocyclization | Metal-catalyzed cyclization of sulfur-containing alkyne precursors to form the thiophene ring. mdpi.com | Allows for the construction of complex thiophenes from simple starting materials. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form the product, such as in modified Gewald syntheses. nih.govtandfonline.comnih.gov | Increases efficiency, reduces waste, and allows for high structural diversity. tandfonline.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is poised to accelerate the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.combitp.kiev.uanih.govresearchgate.net Such studies can elucidate the reactivity differences between isomers, predict reaction outcomes, and help interpret experimental data like FTIR and Raman spectra. bitp.kiev.uaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool. By correlating structural descriptors with biological activity, QSAR models can predict the potency of new, unsynthesized derivatives. nih.govnih.govresearchgate.net For instance, a QSAR study on thiophene analogs identified electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment as key modulators of anti-inflammatory activity. nih.gov Applying this approach to this compound could guide the design of analogs with enhanced therapeutic potential.

Molecular dynamics and docking simulations can predict how the molecule interacts with specific biological targets, such as enzymes or receptors. nih.govfrontiersin.orgencyclopedia.pub These simulations are crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective compounds. nih.govnih.gov

| Computational Tool | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism, molecular structure, spectroscopy | HOMO-LUMO gap, electrostatic potential, vibrational frequencies. mdpi.comnih.govnih.gov |

| QSAR | Drug design, lead optimization | Biological activity (e.g., anti-inflammatory potency) based on molecular descriptors. nih.govnih.gov |

| Molecular Docking | Target identification, mechanism of action | Binding affinity and interaction modes with biological macromolecules like proteins. nih.govfrontiersin.orgencyclopedia.pub |

Integration into Hybrid Material Systems

The unique structure of this compound, featuring a conductive thiophene ring and a reactive carboxylic acid group, makes it an excellent candidate for incorporation into advanced hybrid materials.

One of the most promising areas is the development of Metal-Organic Frameworks (MOFs) . The dicarboxylic acid functionality can act as a "linker" to connect metal ions, creating porous, crystalline structures. acs.orgrsc.orgmdpi.com Thiophene-based MOFs have shown potential in applications like gas storage, luminescence sensing, and catalysis. acs.orgmdpi.comresearchgate.net The polarizable sulfur atoms in the thiophene ring can enhance host-guest interactions within the MOF structure. mdpi.com

The compound could also be used as a functional monomer in the synthesis of conjugated polymers . rsc.org The thiophene unit can be integrated into the polymer backbone to impart desirable electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Furthermore, the carboxylic acid group allows the molecule to act as a ligand for nanoparticles and quantum dots . Thiophene derivatives have been used to passivate surface defects on nanocrystals, significantly enhancing their photoluminescence and stability. nih.gov This opens up possibilities for using this compound to create novel optical and electronic materials. nih.govacs.org

Untapped Biochemical Pathways and Targets at the Molecular Level

Thiophene-containing molecules are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govbohrium.comrsc.org This suggests a rich, yet underexplored, landscape of potential biochemical targets for this compound.

Future research should focus on screening the compound against a wide array of biological targets. Given that related thiophene derivatives like tiaprofenic acid are known cyclooxygenase (COX) inhibitors, investigating its effect on COX and lipoxygenase (LOX) enzymes is a logical starting point for anti-inflammatory applications. nih.govnih.gov

The scaffold's potential as an anticancer agent also warrants investigation. nih.gov Studies could explore its ability to inhibit tubulin polymerization, a mechanism employed by some thiophene derivatives to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Other potential targets include various kinases and pathways involved in cell proliferation. Molecular docking studies have already been used to predict the binding of thiophene derivatives to bacterial proteins, indicating a potential avenue for developing new antimicrobial agents , particularly against drug-resistant strains. frontiersin.org

| Potential Therapeutic Area | Molecular Target/Pathway | Example from Related Compounds |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) enzymes. nih.gov | Tiaprofenic acid and Tinoridine are known COX inhibitors. nih.gov |

| Anticancer | Tubulin polymerization, WEE1 kinase. nih.gov | Tetrahydrobenzo[b]thiophene derivatives induce G2/M cell cycle arrest. nih.gov |

| Antimicrobial | Bacterial outer membrane proteins (e.g., CarO1, OmpC). frontiersin.org | Thiophene derivatives show bactericidal effects against colistin-resistant A. baumannii. frontiersin.org |

| Antidiabetic/Antioxidant | Various metabolic enzymes and pathways. rsc.org | Thiophene analogs are reported to have diverse biological activities. nih.govrsc.org |

Sustainable and Green Chemical Synthesis Expansion for Thiophene Derivatives

Expanding the synthesis of this compound and its derivatives must align with the principles of green chemistry. Future research will focus on minimizing waste, reducing energy consumption, and using renewable resources.

Multicomponent reactions (MCRs) , which combine multiple reactants in a single step, are a key strategy. nih.govtandfonline.com They are inherently efficient and reduce the waste associated with multi-step syntheses. nih.gov The development of novel, catalyst-free, or biocatalyst-mediated MCRs for thiophene synthesis is an active area of research. tandfonline.com

The adoption of flow chemistry offers another path toward sustainability. researchgate.net Continuous flow reactors provide superior control over reaction parameters, enhance safety, and can be easily scaled. sci-hub.se This technology is particularly well-suited for energetic or fast reactions and can lead to higher yields and purity compared to batch processing. researchgate.netresearchgate.net

Finally, the use of biocatalysts and the enzymatic degradation of thiophene-based materials are emerging as important research areas. For example, cutinases have been shown to degrade thiophene-based polyesters, which could enable sustainable recycling of plastic waste through enzymatic hydrolysis followed by re-synthesis. frontiersin.org Exploring enzymatic routes for the synthesis of thiophene precursors or the target molecule itself could offer an environmentally benign alternative to traditional chemical methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-4-(Thiophen-2-yl)but-2-enoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid derivatives. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst selection (e.g., piperidine or pyridine) critically affect yield and stereoselectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to achieve >95% purity. Characterization by (δ 7.2–7.8 ppm for thiophene protons) and IR (C=O stretch ~1700 cm) is recommended .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, analogous thiophene derivatives require:

- Engineering controls : Use fume hoods (BS-approved) with ≥0.5 m/s airflow to minimize inhalation exposure .

- PPE : Nitrile gloves (tested against EN374 standards), safety goggles, and lab coats.

- Emergency measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Always consult updated SDS for thiophene-containing analogs .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : distinguishes the (2E)-configuration via coupling constants ( ≈ 15–16 Hz for α,β-unsaturated protons). confirms the carboxylic acid (δ ~170 ppm) and thiophene ring (δ 125–140 ppm) .

- IR : Key peaks include C=O (1700 cm), C=C (1620 cm), and thiophene ring vibrations (700–850 cm) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M-H] at m/z 196.03 for CHOS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Gas-phase proton affinity : ~824 kJ/mol (comparable to α,β-unsaturated acids ).

- Tautomeric stability : The (2E)-isomer is favored over (2Z) by ~12 kJ/mol due to reduced steric hindrance.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing increased dipole moment in polar solvents (e.g., water) .

Q. What experimental design strategies mitigate organic degradation during prolonged spectroscopic analysis (e.g., in HSI or GC-MS)?

- Methodological Answer :

- Sample stabilization : Use continuous cooling (4°C) to slow degradation; inert atmospheres (N) prevent oxidation .

- Time-resolved data collection : Limit exposure to UV/vis light during HSI to <30 minutes per sample.

- Internal standards : Spiking with deuterated analogs (e.g., d-thiophene) corrects for matrix effects in GC-MS .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- Cross-validation : Combine NMR to assign ambiguous peaks.

- Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing signal splitting.

- Theoretical IR simulations : Compare experimental spectra with DFT-calculated vibrational modes to confirm functional groups .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst optimization : Transition to heterogeneous catalysts (e.g., immobilized lipases) improves stereocontrol at larger scales.

- Flow chemistry : Continuous reactors enhance heat dissipation, reducing racemization.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track enantiomeric excess in real time .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.